molecular formula C32H18F8O6 B3823262 (2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldiyl)bis(oxy-3,1-phenylene) bis(2-methylacrylate)

(2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldiyl)bis(oxy-3,1-phenylene) bis(2-methylacrylate)

Cat. No. B3823262
M. Wt: 650.5 g/mol
InChI Key: IHOORMSTPHSOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-biphenyldiyl)bis(oxy-3,1-phenylene) bis(2-methylacrylate)” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. It’s likely that it could participate in various organic reactions typical of esters and aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Based on its structure, we can infer that it is likely to be a solid under standard conditions, and its reactivity would be typical of similar organic compounds .

Mechanism of Action

The mechanism of action for this compound is not clear without additional context. It could vary widely depending on the intended use of the compound .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research and application of this compound would depend on its intended use. Given its complex structure, it could potentially be of interest in materials science or medicinal chemistry .

properties

IUPAC Name

[3-[2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18F8O6/c1-13(2)31(41)45-17-9-5-7-15(11-17)43-29-25(37)21(33)19(22(34)26(29)38)20-23(35)27(39)30(28(40)24(20)36)44-16-8-6-10-18(12-16)46-32(42)14(3)4/h5-12H,1,3H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOORMSTPHSOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC(=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC(=CC=C4)OC(=O)C(=C)C)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18F8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldiyl)bis(oxy-3,1-phenylene) bis(2-methylacrylate)
Reactant of Route 2
Reactant of Route 2
(2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldiyl)bis(oxy-3,1-phenylene) bis(2-methylacrylate)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldiyl)bis(oxy-3,1-phenylene) bis(2-methylacrylate)
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldiyl)bis(oxy-3,1-phenylene) bis(2-methylacrylate)
Reactant of Route 5
Reactant of Route 5
(2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldiyl)bis(oxy-3,1-phenylene) bis(2-methylacrylate)
Reactant of Route 6
Reactant of Route 6
(2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldiyl)bis(oxy-3,1-phenylene) bis(2-methylacrylate)

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